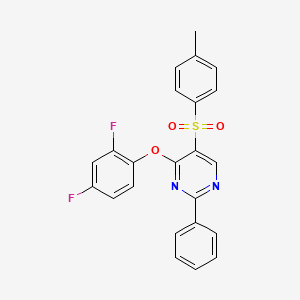

4-(2,4-difluorophenoxy)-5-(4-methylbenzenesulfonyl)-2-phenylpyrimidine

Description

4-(2,4-Difluorophenoxy)-5-(4-methylbenzenesulfonyl)-2-phenylpyrimidine is a pyrimidine derivative characterized by a 2,4-difluorophenoxy substituent at position 4, a 4-methylbenzenesulfonyl group at position 5, and a phenyl group at position 2.

Properties

IUPAC Name |

4-(2,4-difluorophenoxy)-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F2N2O3S/c1-15-7-10-18(11-8-15)31(28,29)21-14-26-22(16-5-3-2-4-6-16)27-23(21)30-20-12-9-17(24)13-19(20)25/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLMYAHEVPCNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2OC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenoxy)-5-(4-methylbenzenesulfonyl)-2-phenylpyrimidine typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Nucleophilic Substitution Reactions: Involving the reaction of 2,4-difluorophenol with appropriate halogenated pyrimidine derivatives.

Sulfonylation Reactions: Using sulfonyl chlorides to introduce the methylbenzenesulfonyl group.

Coupling Reactions: Employing palladium-catalyzed cross-coupling reactions to attach the phenyl group to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-difluorophenoxy)-5-(4-methylbenzenesulfonyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

4-(2,4-difluorophenoxy)-5-(4-methylbenzenesulfonyl)-2-phenylpyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenoxy)-5-(4-methylbenzenesulfonyl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Enzyme Inhibition : The sulfonyl group in the target compound aligns with sPLA₂ inhibitors like 5c (IC₅₀ = 90 µM), though pyrimidine cores may offer superior binding vs. pyridine .

- Anti-Inflammatory Potential: Structural similarities to Compound III () suggest COX-2 inhibition, but in vitro assays are needed for confirmation .

- Antimicrobial Activity : Fluorinated pyrimidines (e.g., ) demonstrate broad-spectrum activity, positioning the target as a candidate for further testing .

Biological Activity

4-(2,4-Difluorophenoxy)-5-(4-methylbenzenesulfonyl)-2-phenylpyrimidine, with the CAS number 478247-31-3, is a compound belonging to the class of aromatic heterocyclic compounds containing a pyrimidine ring. Its unique structure incorporates a difluorophenoxy group and a methylbenzenesulfonyl moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C23H16F2N2O3S, with a molecular weight of 438.45 g/mol. The compound's structure is characterized by:

- Pyrimidine ring : A six-membered aromatic ring containing nitrogen.

- Difluorophenoxy group : Enhances lipophilicity and may influence receptor interactions.

- Methylbenzenesulfonyl group : Potentially increases the compound's bioactivity through sulfonamide interactions.

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid cycle, has been explored in related studies. Inhibitors of SDH are valuable in developing antifungal agents due to their role in cellular respiration.

- Inhibitory Activity : Compounds exhibiting IC50 values close to established fungicides indicate that similar structures may effectively inhibit SDH activity.

Case Studies

While specific case studies on this compound are scarce, research on related pyrimidine derivatives provides insights into their biological mechanisms:

- Study on Pyrimidine Derivatives : A series of pyrimidine compounds were synthesized and tested for their antifungal properties against several fungi. The results indicated that modifications in side chains significantly impacted their bioactivity.

- Molecular Modeling : Computational studies suggested that structural modifications could enhance binding affinity to target enzymes like SDH, providing a rationale for further chemical optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.